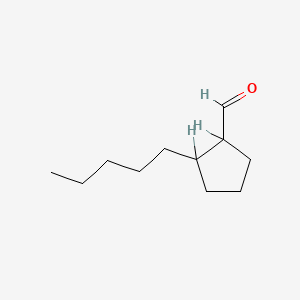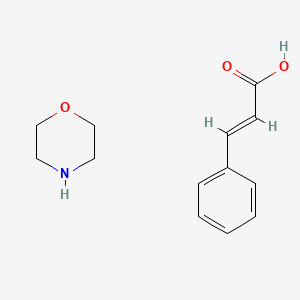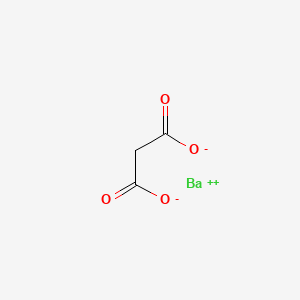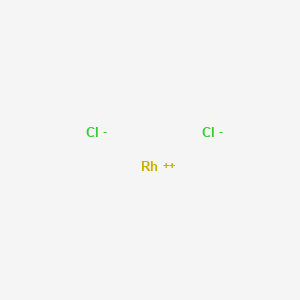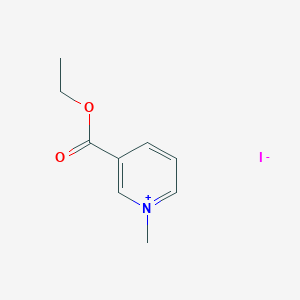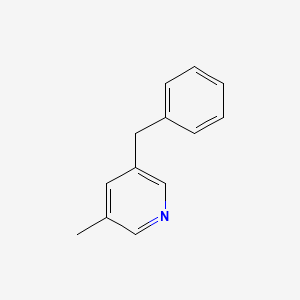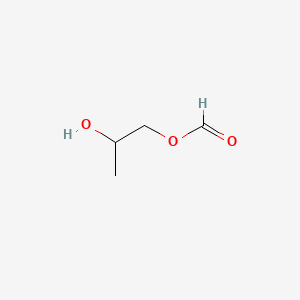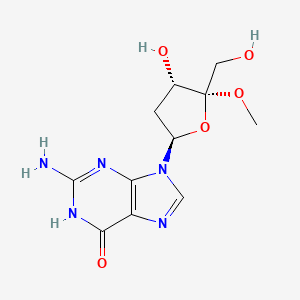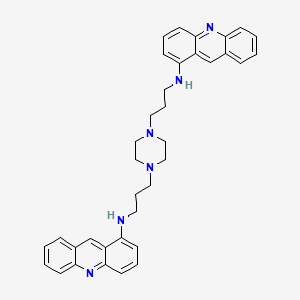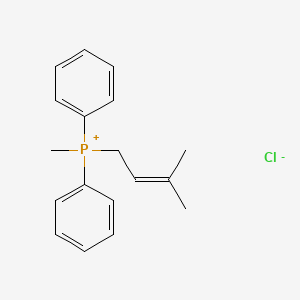
Methyl(3-methylbut-2-en-1-yl)diphenylphosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 245402, also known as 3,4-Dimethoxybenzaldehyde, is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, where two methoxy groups are attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethoxybenzaldehyde can be synthesized through several methods. One common method involves the methylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, 3,4-Dimethoxybenzaldehyde is produced by the methylation of vanillin using dimethyl sulfate or methyl chloride. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dimethoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 3,4-dimethoxybenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 3,4-Dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethoxybenzaldehyde has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anti-cancer agents.
Industry: It is used in the production of fragrances, flavors, and dyes.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxybenzaldehyde depends on its application. In biochemical assays, it acts as a substrate for enzymes, undergoing specific reactions that can be measured to study enzyme activity. In drug synthesis, it serves as a building block for compounds that interact with biological targets, such as receptors or enzymes, to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A precursor to 3,4-Dimethoxybenzaldehyde, commonly used in flavoring and fragrance industries.
3,4,5-Trimethoxybenzaldehyde: A similar compound with an additional methoxy group, used in organic synthesis.
2,5-Dimethoxybenzaldehyde: Another derivative of benzaldehyde with different substitution patterns, used in chemical research.
Uniqueness
3,4-Dimethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its dual methoxy groups make it a versatile intermediate in organic synthesis, allowing for various chemical transformations and applications in different fields.
Properties
CAS No. |
56771-23-4 |
|---|---|
Molecular Formula |
C18H22ClP |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
methyl-(3-methylbut-2-enyl)-diphenylphosphanium;chloride |
InChI |
InChI=1S/C18H22P.ClH/c1-16(2)14-15-19(3,17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-14H,15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YFGTVJLJESLNOQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CC[P+](C)(C1=CC=CC=C1)C2=CC=CC=C2)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


